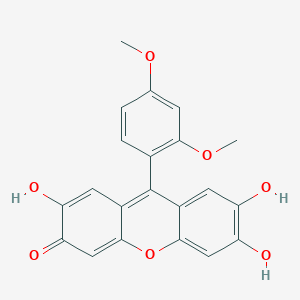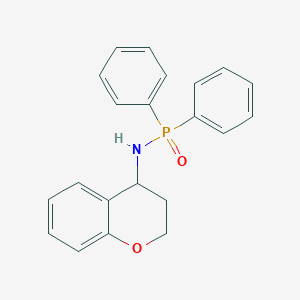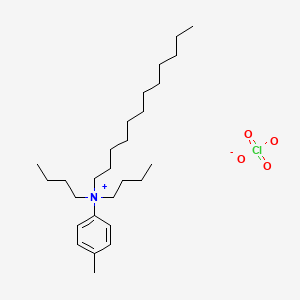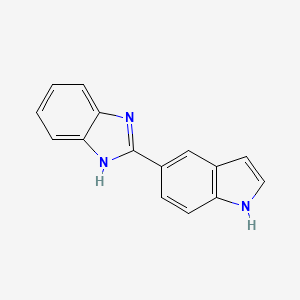![molecular formula C22H30N2OS B12554793 10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol CAS No. 174817-95-9](/img/structure/B12554793.png)
10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol is an organic compound that belongs to the class of alkylthiols It features a phenylazo group attached to a phenoxy group, which is further connected to a decane-1-thiol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol typically involves a multi-step process. One common method includes the following steps :
-
Synthesis of (E)-1-{4-[(10-iododecyl)oxy]phenyl}-2-phenyldiazene
- React 4-(phenylazo)phenol with 1,10-diiododecane and sodium carbonate in acetonitrile under reflux conditions for three days.
- The resulting product is purified to obtain (E)-1-{4-[(10-iododecyl)oxy]phenyl}-2-phenyldiazene.
-
Formation of S-(10-{4-[(E)-phenyldiazenyl]phenoxy}decyl)ethanethioate
- React the intermediate product with potassium thioacetate in acetonitrile under reflux conditions and nitrogen atmosphere.
- Purify the product using column chromatography.
-
Final Synthesis of this compound
- Treat the ethanethioate derivative with acetyl chloride in a methanol/acetonitrile mixture at low temperatures under nitrogen atmosphere.
- The final product is obtained after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol undergoes various chemical reactions, including:
-
Oxidation
-
Reduction
-
Substitution
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium dithionite, zinc in acidic conditions.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Varied products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol has several applications in scientific research:
-
Chemistry
-
Biology
-
Medicine
-
Industry
Wirkmechanismus
The mechanism of action of 10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol involves its ability to undergo photoisomerization and thiol-disulfide exchange reactions. The azobenzene group can switch between trans and cis forms upon exposure to UV and visible light, respectively . This property is exploited in various applications, including molecular switches and photoresponsive materials. The thiol group can form disulfide bonds, which are essential in redox biology and drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-{4-(4-Trifluoromethyl-phenylazo)-phenoxy}-decane-1-thiol
- 10-{4-(4-Pentylcyclohexyl)phenoxy}decane-1-thiol
Uniqueness
10-{4-[(E)-Phenyldiazenyl]phenoxy}decane-1-thiol is unique due to its specific combination of a phenylazo group and a thiol group connected via a decane chain. This structure imparts distinct photoresponsive and redox properties, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
174817-95-9 |
|---|---|
Molekularformel |
C22H30N2OS |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
10-(4-phenyldiazenylphenoxy)decane-1-thiol |
InChI |
InChI=1S/C22H30N2OS/c26-19-11-6-4-2-1-3-5-10-18-25-22-16-14-21(15-17-22)24-23-20-12-8-7-9-13-20/h7-9,12-17,26H,1-6,10-11,18-19H2 |
InChI-Schlüssel |
NBBGTVLHOJESDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Bromophenyl)methyl]-4-{2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B12554718.png)
![Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-](/img/structure/B12554729.png)


![1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane](/img/structure/B12554740.png)

![1-[(2S)-Oxiranyl]ethanone](/img/structure/B12554752.png)
![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)
![6-(2-Nitrophenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12554765.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)
![3-[(Diphenylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12554782.png)
![10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol](/img/structure/B12554792.png)
![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)

